molecular formula C8H6F2O4 B13561036 2-(Difluoromethoxy)-5-hydroxybenzoicacid

2-(Difluoromethoxy)-5-hydroxybenzoicacid

Cat. No.: B13561036
M. Wt: 204.13 g/mol
InChI Key: GIKNMUCPFHBHCE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both difluoromethoxy and hydroxy functional groups attached to a benzoic acid core

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

  • Carboxylic acid group at position 1

  • Hydroxy group at position 5

  • Difluoromethoxy group at position 2

The difluoromethoxy group acts as an electron-withdrawing substituent, enhancing the compound's lipophilicity and influencing reactivity.

Oxidation Reactions

Reaction TypeReagents/ConditionsOutcomeYieldSource
Oxidation of hydroxy groupOxidizing agents (e.g., KMnO₄)Conversion to carbonyl groupNot quantified
Mechanism: The hydroxy group (-OH) is oxidized to a ketone or aldehyde, depending on the oxidizing agent and reaction conditions.

Esterification

Reaction TypeReagents/ConditionsOutcomeYieldSource
Esterification of carboxylic acidSulfuric acid catalyst, methanol, refluxMethyl ester derivative87%
Procedure :
  • Dissolve the compound in methanol with catalytic sulfuric acid.

  • Heat under reflux overnight.

  • Purify via extraction and evaporation.

Amide Formation

Reaction TypeReagents/ConditionsOutcomeYieldSource
Coupling with aminesHATU, EDCHCl, DIPEA, DMF, rtN-substituted amide derivatives65–86%
Example Protocol :
  • Activate the carboxylic acid with HATU and EDCHCl in DMF.

  • Add the amine substrate and DIPEA.

  • Stir overnight at room temperature.

Hydrazide Formation

Reaction TypeReagents/ConditionsOutcomeYieldSource
Reaction with hydrazineHydrazine monohydrate, refluxHydrazide derivative42%
Mechanism :
The carboxylic acid reacts with excess hydrazine to form a hydrazide, followed by purification via chromatography.

Substitution Reactions

Reaction TypeReagents/ConditionsOutcomeYieldSource
Nucleophilic substitutionNucleophiles (e.g., amines), coupling agentsAmide or ester derivativesVaries
Key Drivers :
  • The difluoromethoxy group stabilizes intermediates via electron withdrawal.

  • Solvent choice (e.g., DMF, CH₂Cl₂) and temperature control are critical for selectivity.

Biological Activity and Reaction Context

The difluoromethoxy group enhances binding affinity to enzymes by stabilizing interactions with active sites. For instance, in studies involving related compounds (e.g., DGM), such substituents modulate pathways like TGF-β1-induced fibrosis, though direct experimental data for this specific compound is limited .

Biological Activity

2-(Difluoromethoxy)-5-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is C9H8F2O4C_9H_8F_2O_4, with a molecular weight of approximately 218.15 g/mol. The difluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can contribute to their biological efficacy.

Biological Activity

Antimicrobial Properties
Research indicates that compounds with similar structures to 2-(Difluoromethoxy)-5-hydroxybenzoic acid exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Antitumor Activity
Preliminary investigations have suggested that 2-(Difluoromethoxy)-5-hydroxybenzoic acid may possess antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, although further research is required to elucidate the underlying mechanisms of action.

The mechanism by which 2-(Difluoromethoxy)-5-hydroxybenzoic acid exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various derivatives of hydroxybenzoic acids, including 2-(Difluoromethoxy)-5-hydroxybenzoic acid. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.
  • Antitumor Activity
    • In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Properties
2-(Difluoromethoxy)-6-hydroxybenzoic acidHydroxy substituentEnhanced solubility and biological activity
2-(Difluoromethoxy)naphthalene-3-carboxylic acidNaphthalene ringPotentially greater lipophilicity
4-fluoro-N'-(4-methylphenyl)benzohydrazideFluoro substituentAntimicrobial activity

Conclusion and Future Directions

The biological activity of 2-(Difluoromethoxy)-5-hydroxybenzoic acid presents a promising avenue for further research in drug development. Its antimicrobial and antitumor properties warrant additional studies to fully understand its mechanisms and therapeutic potential. Future research should focus on:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate interaction pathways at the molecular level.
  • Structure-Activity Relationship (SAR) Analysis : To optimize analogs for enhanced biological activity.

Properties

Molecular Formula

C8H6F2O4

Molecular Weight

204.13 g/mol

IUPAC Name

2-(difluoromethoxy)-5-hydroxybenzoic acid

InChI

InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8,11H,(H,12,13)

InChI Key

GIKNMUCPFHBHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)OC(F)F

Origin of Product

United States

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